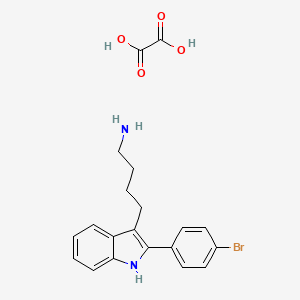

4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate

Description

4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate is a brominated indole derivative with a butanamine side chain, stabilized as an oxalate salt. The compound’s structure features a 4-bromophenyl substituent at the 2-position of the indole core, which distinguishes it from analogs with pyridinyl or other aromatic substituents. The oxalate counterion enhances solubility and crystallinity, critical for pharmacological applications .

Properties

Molecular Formula |

C20H21BrN2O4 |

|---|---|

Molecular Weight |

433.3 g/mol |

IUPAC Name |

4-[2-(4-bromophenyl)-1H-indol-3-yl]butan-1-amine;oxalic acid |

InChI |

InChI=1S/C18H19BrN2.C2H2O4/c19-14-10-8-13(9-11-14)18-16(6-3-4-12-20)15-5-1-2-7-17(15)21-18;3-1(4)2(5)6/h1-2,5,7-11,21H,3-4,6,12,20H2;(H,3,4)(H,5,6) |

InChI Key |

WLZYGQUNLSMZLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)CCCCN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.

Attachment of the Butan-1-amine Moiety: The brominated indole is reacted with a butan-1-amine derivative under basic conditions to form the final product.

Formation of the Oxalate Salt: The free base of the compound is treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the indole core facilitates its interaction with biological pathways. This compound may modulate signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations:

- Pyridinyl substituents (e.g., 2-, 3-, or 4-position) may engage in hydrogen bonding via nitrogen atoms, influencing solubility and target interactions .

- Salt Form : Oxalate salts improve aqueous solubility compared to free amines, as seen in the discontinued analog (CAS 916494-30-9) . This property is critical for bioavailability in drug development.

Biological Activity

4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate, a compound featuring an indole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a bromophenyl group and an indole ring, which are known for their roles in various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing indole structures exhibit significant antimicrobial properties. For instance, a study on related indole derivatives demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating high potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.98 | MRSA |

| Compound B | 1.50 | E. coli |

| 4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate | TBD | TBD |

Anticancer Activity

The anticancer potential of 4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate has been investigated through various in vitro assays. Compounds with similar structural features have shown significant antiproliferative activities against cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Case Study: Indole Derivatives in Cancer Research

In a recent study, several indole derivatives were synthesized and evaluated for their anticancer activity. Among these, compounds with bromophenyl substitutions exhibited enhanced cytotoxic effects compared to their non-brominated counterparts. The study utilized the Sulforhodamine B (SRB) assay to determine cell viability post-treatment, revealing that certain derivatives significantly inhibited cell growth at low concentrations .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of 4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate with key biological targets. These studies suggest that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways associated with cancer progression and microbial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.